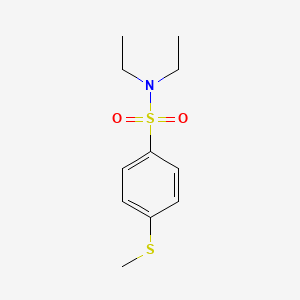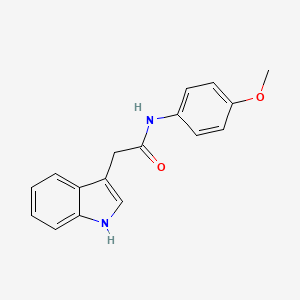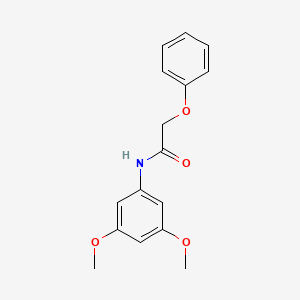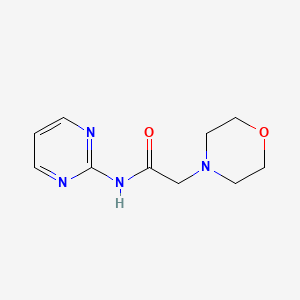
N,N-diethyl-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(methylthio)benzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel mosquitoes, ticks, fleas, and other biting insects. It has been found to be effective against a wide range of insects and is used in both personal and commercial insect repellent products.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-(methylthio)benzenesulfonamide is not fully understood. It is believed that N,N-diethyl-4-(methylthio)benzenesulfonamide works by interfering with the insect's ability to detect human scent. This makes it difficult for the insect to locate and bite the human host. N,N-diethyl-4-(methylthio)benzenesulfonamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal that humans emit.
Biochemical and Physiological Effects
N,N-diethyl-4-(methylthio)benzenesulfonamide has been found to have minimal biochemical and physiological effects on humans. It is rapidly absorbed through the skin and excreted unchanged in the urine. N,N-diethyl-4-(methylthio)benzenesulfonamide has been found to have no significant toxic effects on humans when used as directed.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-(methylthio)benzenesulfonamide is an effective insect repellent and is widely used in laboratory experiments to prevent insect bites. It is relatively easy to synthesize and can be used in a wide range of concentrations. However, N,N-diethyl-4-(methylthio)benzenesulfonamide can be toxic to some species of insects and may interfere with the results of certain experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding N,N-diethyl-4-(methylthio)benzenesulfonamide. These include:
1. Developing new and more effective insect repellents that are less toxic to the environment.
2. Exploring the mechanism of action of N,N-diethyl-4-(methylthio)benzenesulfonamide to better understand how it works.
3. Investigating the effects of N,N-diethyl-4-(methylthio)benzenesulfonamide on non-target species, such as bees and other pollinators.
4. Studying the long-term effects of N,N-diethyl-4-(methylthio)benzenesulfonamide exposure on human health.
5. Developing new methods for synthesizing N,N-diethyl-4-(methylthio)benzenesulfonamide that are more efficient and environmentally friendly.
Conclusion
N,N-diethyl-4-(methylthio)benzenesulfonamide is a highly effective insect repellent that has been used for over 70 years. It is widely used in both personal and commercial insect repellent products and has been found to be safe for human use when used as directed. N,N-diethyl-4-(methylthio)benzenesulfonamide has been extensively studied for its insect repellent properties and is a valuable tool in laboratory experiments that involve insects. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-4-(methylthio)benzenesulfonamide and its effects.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-(methylthio)benzenesulfonamide involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride and methyl mercaptan. This reaction takes place under acidic conditions and results in the formation of N,N-diethyl-4-(methylthio)benzenesulfonamide. The synthesis of N,N-diethyl-4-(methylthio)benzenesulfonamide is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N-diethyl-4-(methylthio)benzenesulfonamide has been extensively studied for its insect repellent properties. It has been found to be highly effective against a wide range of biting insects, including mosquitoes, ticks, and fleas. N,N-diethyl-4-(methylthio)benzenesulfonamide has also been found to be effective against some species of ants and flies.
Propriétés
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-4-12(5-2)16(13,14)11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHRCDFSYYEQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(methylsulfanyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)

